molecular formula C5H9NO2S B15306220 (1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide

(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide

Cat. No.: B15306220
M. Wt: 147.20 g/mol
InChI Key: AMRBNGGGZIGGLD-WHFBIAKZSA-N
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Description

(1S,5R)-6-Thia-3-azabicyclo[320]heptane 6,6-dioxide is a bicyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide typically involves the construction of the bicyclic framework followed by the introduction of the sulfur dioxide group. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under specific reaction conditions. For example, the use of palladium-catalyzed reactions has been reported for the synthesis of similar bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The development of green chemistry approaches to minimize waste and environmental impact is also an important consideration.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

    Substitution: The nitrogen and sulfur atoms can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce different bicyclic derivatives with modified functional groups.

Scientific Research Applications

(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form interactions with various enzymes or receptors, leading to changes in their activity. These interactions can result in the modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic framework. This combination of elements imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

(1S,5R)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide

InChI

InChI=1S/C5H9NO2S/c7-9(8)3-4-1-6-2-5(4)9/h4-6H,1-3H2/t4-,5-/m0/s1

InChI Key

AMRBNGGGZIGGLD-WHFBIAKZSA-N

Isomeric SMILES

C1[C@H]2CS(=O)(=O)[C@H]2CN1

Canonical SMILES

C1C2CS(=O)(=O)C2CN1

Origin of Product

United States

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